5-(3,4-dichlorophenyl)-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(3,4-dichlorophenyl)-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolones. This compound is characterized by its complex structure, which includes multiple aromatic rings and various functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorophenyl)-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, cyclization, and functional group modifications. Common reagents used in the synthesis include halogenated aromatic compounds, fluorinated aromatic compounds, and various catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce new functional groups such as nitro or halogen groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic effects are explored in preclinical studies. Researchers aim to understand its mechanism of action and evaluate its efficacy and safety in various disease models.
Industry
In the industrial sector, the compound may be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-(3,4-dichlorophenyl)-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-dichlorophenyl)-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one shares structural similarities with other pyrrolone derivatives.
- Compounds such as this compound and its analogs are often compared based on their functional groups and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H16Cl2FNO5 |
---|---|
Molecular Weight |
476.3 g/mol |
IUPAC Name |
(4Z)-5-(3,4-dichlorophenyl)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H16Cl2FNO5/c1-31-18-7-5-13(10-17(18)26)21(28)19-20(12-4-6-15(24)16(25)9-12)27(23(30)22(19)29)11-14-3-2-8-32-14/h2-10,20,28H,11H2,1H3/b21-19- |
InChI Key |
RTRVRBGFDJHHEE-VZCXRCSSSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC(=C(C=C4)Cl)Cl)/O)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC(=C(C=C4)Cl)Cl)O)F |
Origin of Product |
United States |
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